

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carthamone

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Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511

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Application Note and Protocol

Introduction

Carthamone, the primary red pigment derived from the petals of safflower (*Carthamus tinctorius* L.), is a quinochalcone C-glycoside.^[1] It has a long history of use as a natural colorant in food, cosmetics, and textiles.^[1] Beyond its coloring properties, **Carthamone** is also investigated for its potential hypolipidemic, hypocholesterolemic, and antiobesity effects.^[1] Accurate and reliable analytical methods are crucial for the quality control of *Carthamus tinctorius* raw materials, extracts, and finished products, as well as for pharmacokinetic and metabolic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Carthamone**.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection for the separation and quantification of **Carthamone**. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol and water mixture. Detection is performed at 520 nm, which is the maximum absorption wavelength for **Carthamone**. This method is demonstrated to be simple, precise, and accurate for the estimation of **Carthamone**.^[1]

Experimental Protocols

Sample Preparation

a. Extraction from *Carthamus tinctorius* Petals:

- Grind the dried petals of *Carthamus tinctorius* to a fine powder (passing through a #36/60 mesh).^[1]
- Extract the powdered petals five times with 20 mL portions of 60% acetone at room temperature.^[1]
- Combine the filtrates from all extractions.^[1]
- Adjust the final volume of the combined filtrate to 100 mL with the extraction solvent.^[1]
- Prior to HPLC injection, dilute the extract with the mobile phase (e.g., 1:10 to 1:20 dilution) to a suitable concentration that falls within the linear range of the calibration curve.^[1]
- Filter the diluted sample through a 0.45 µm syringe filter.

b. Preparation of Standard Solutions:

- Prepare a stock solution of **Carthamone** standard in the mobile phase (e.g., 15 µg/mL).^[1]
- From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 60 to 420 ng/mL) by serial dilution with the mobile phase.^[1] These will be used to construct the calibration curve.

HPLC Instrumentation and Conditions

The following table summarizes the instrumental conditions for the HPLC analysis of **Carthamone**.

Parameter	Condition
HPLC System	Jasco PU-1580 or equivalent
Column	Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Methanol:Water (45:55, v/v)
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Detection	UV-Vis at 520 nm
Injection Volume	20 μ L
Column Temperature	Ambient
Data Acquisition	Borwin software version 1.50 or equivalent

Table 1: HPLC Instrumentation and Conditions for **Carthamone** Analysis.[\[1\]](#)

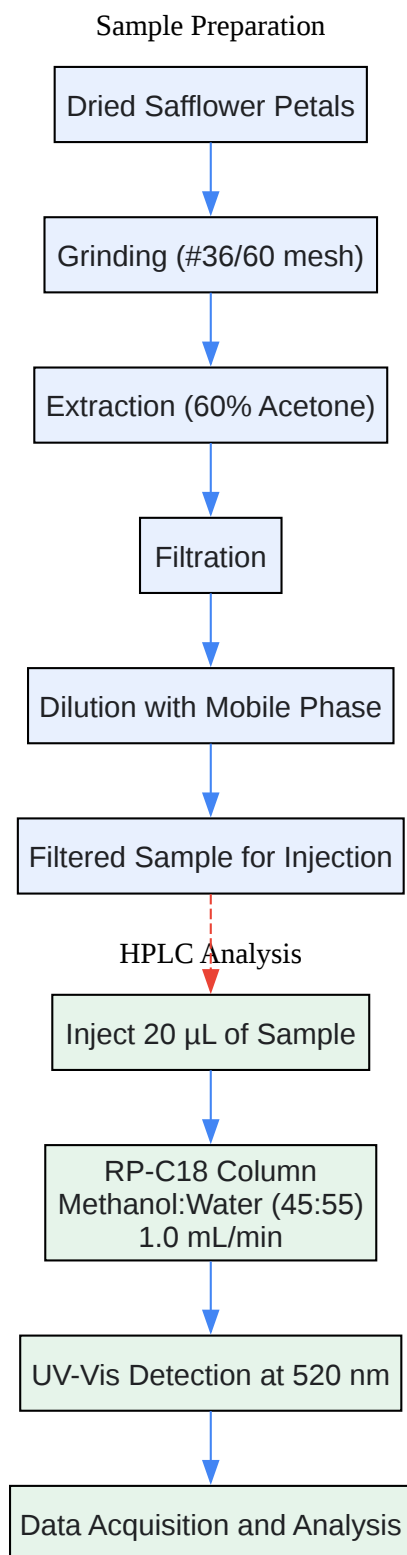
Quantitative Data Summary

The following tables present the quantitative data for the HPLC method for **Carthamone** analysis, demonstrating its performance characteristics.

Parameter	Value
Retention Time (t _R)	6.00 (±0.10) min
Linearity Range	60 - 420 ng/mL
Correlation Coefficient (r ²)	0.9978
Limit of Detection (LOD)	45 ng/mL
Limit of Quantification (LOQ)	60 ng/mL
Recovery	101.5%
Intra-day Precision (%CV)	0.039
Inter-day Precision (%CV)	0.032

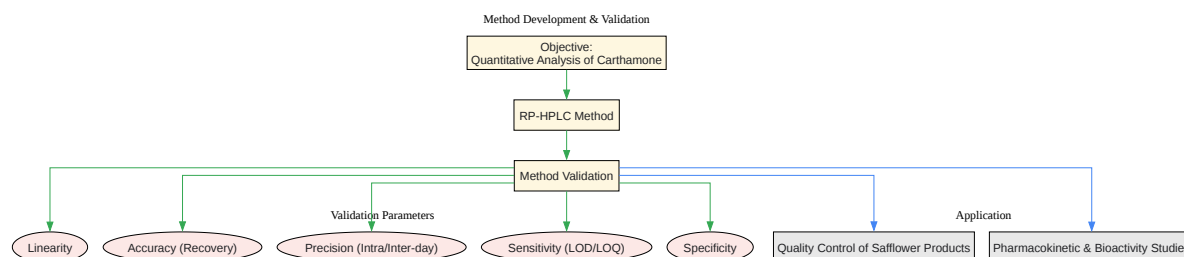
Table 2: Method Validation Parameters for **Carthamone** HPLC Analysis.[\[1\]](#)

Visualizations



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Caption: Experimental workflow for HPLC analysis of **Carthamone**.



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Caption: Logical relationship of HPLC method development for **Carthamone**.

Application Notes

- **Standard Availability:** It is noted that a pure, authentic **Carthamone** standard can be difficult to obtain commercially.[2] Researchers should ensure the purity and proper identification of their reference standard.
- **Specificity:** The described method shows no significant interfering peaks from co-extractives in *Carthamus tinctorius* petal extracts at the retention time of **Carthamone**, indicating good specificity.[1]
- **Stability:** **Carthamone** solutions are known to be unstable, with a half-life of only 4 hours at 25°C and a pH of 5.[3] Stability decreases at higher temperatures.[3] Therefore, it is recommended to prepare fresh standard and sample solutions and analyze them promptly.

- Troubleshooting:
 - Peak Tailing or Broadening: This may be due to column degradation, improper mobile phase pH, or sample overload. Ensure the column is in good condition, the mobile phase is properly prepared, and the sample concentration is within the linear range.
 - Inconsistent Retention Times: Fluctuations in temperature or mobile phase composition can cause shifts in retention times. Using a column oven for temperature control and ensuring accurate mobile phase preparation can mitigate this.
 - Low Sensitivity: Check the detector lamp performance and ensure the detection wavelength is set correctly. The sample concentration may also be below the limit of detection.

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